
N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]methanamine” is a chemical compound with the empirical formula C12H14N2OS and a molecular weight of 234.32 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string for this compound isCOc1ccc(cc1C)-c2csc(CN)n2 . This indicates that the compound contains a methoxy group (OCH3) and a methyl group (CH3) attached to a phenyl ring, which is further connected to a thiazole ring with an amine group (NH2). Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Other physical and chemical properties are not available in the search results.Applications De Recherche Scientifique
Microwave-Assisted Synthesis and Antimicrobial Activity
A study by Raval, Naik, and Desai (2012) highlights an environmentally benign procedure for synthesizing derivatives of this compound using microwave irradiation. This method significantly increases the reaction rate and yield. The synthesized compounds demonstrated considerable antimicrobial activity against various bacterial strains, indicating their potential as antimicrobial agents. This approach showcases the compound's role in developing new antimicrobial agents through efficient synthesis methods (Raval, Naik, & Desai, 2012).
Synthesis and Anti-inflammatory Activities
Another study by Abu-Hashem, Al-Hussain, and Zaki (2020) focuses on synthesizing novel derivatives of this compound derived from visnaginone and khellinone. These compounds were evaluated for their analgesic and anti-inflammatory activities, with some showing high COX-2 inhibitory activity, analgesic protection, and anti-inflammatory effects. This indicates the compound's relevance in synthesizing new molecules with potential therapeutic benefits in inflammation and pain management (Abu-Hashem, Al-Hussain, & Zaki, 2020).
Crystalline Structure Analysis
Research by Reis et al. (2013) delves into the crystalline structures of derivatives of this compound, providing insights into its molecular conformation. Such studies are crucial for understanding the physical and chemical properties of these compounds, which can influence their biological activity and potential applications in drug design (Reis et al., 2013).
Synthesis and Antimicrobial Activity of Thiazole Substituted Coumarins
Parameshwarappa et al. (2009) synthesized a series of thiazole-substituted coumarins, including derivatives of the compound , showcasing their antimicrobial properties. This research further emphasizes the compound's utility in creating substances that could combat microbial infections (Parameshwarappa et al., 2009).
Synthesis and Microbial Activity of Pyrazolinone Derivatives
A study by Mostafa, El-Salam, and Alothman (2013) describes the synthesis of pyrazolinone derivatives from 2-oxo-2H-chromene-3-carbohydrazide derivatives, including the compound of interest. These derivatives were tested for their antimicrobial activity, highlighting the compound's application in developing new antimicrobial agents (Mostafa, El-Salam, & Alothman, 2013).
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide involves the condensation of 4-methoxy-3-methylbenzaldehyde with thiosemicarbazide to form 4-(4-methoxy-3-methylphenyl)thiosemicarbazide. This intermediate is then reacted with 2-bromoacetyl-4-oxo-4H-chromene-3-carboxylic acid to form the final product.", "Starting Materials": [ "4-methoxy-3-methylbenzaldehyde", "thiosemicarbazide", "2-bromoacetyl-4-oxo-4H-chromene-3-carboxylic acid" ], "Reaction": [ "Step 1: Condensation of 4-methoxy-3-methylbenzaldehyde with thiosemicarbazide in ethanol to form 4-(4-methoxy-3-methylphenyl)thiosemicarbazide.", "Step 2: Reaction of 4-(4-methoxy-3-methylphenyl)thiosemicarbazide with 2-bromoacetyl-4-oxo-4H-chromene-3-carboxylic acid in ethanol to form N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide." ] } | |
Numéro CAS |
477551-01-2 |
Formule moléculaire |
C21H16N2O4S |
Poids moléculaire |
392.43 |
Nom IUPAC |
N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-4-oxochromene-3-carboxamide |
InChI |
InChI=1S/C21H16N2O4S/c1-12-9-13(7-8-17(12)26-2)16-11-28-21(22-16)23-20(25)15-10-27-18-6-4-3-5-14(18)19(15)24/h3-11H,1-2H3,(H,22,23,25) |
Clé InChI |
JHTBOIIEMOOVMR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C2=CSC(=N2)NC(=O)C3=COC4=CC=CC=C4C3=O)OC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



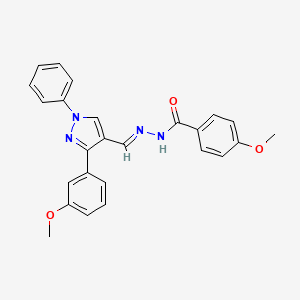
![N-benzyl-2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B2665333.png)
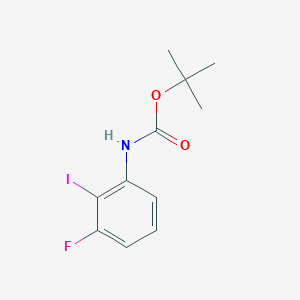
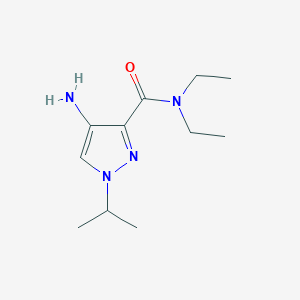

![N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2665339.png)
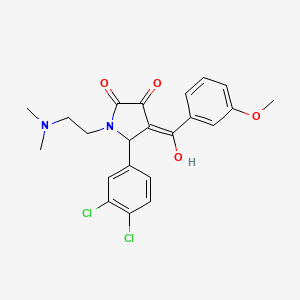
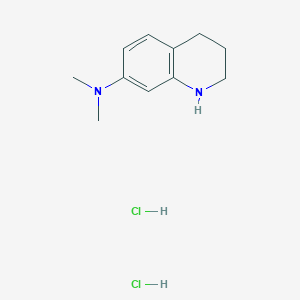
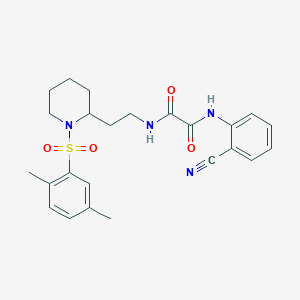
![3-(4-methoxyphenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propanamide](/img/structure/B2665346.png)
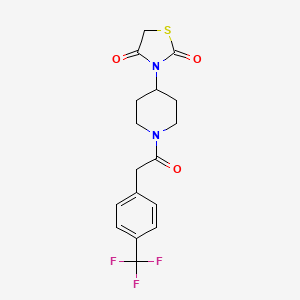
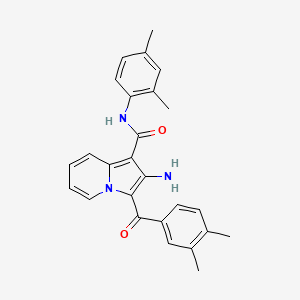
![2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2665352.png)
![2-Chloro-N-[(2,5-dichlorophenyl)-(oxolan-3-yl)methyl]propanamide](/img/structure/B2665353.png)